molecular formula C19H17ClN2O B3412036 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 922909-16-8

2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B3412036
CAS No.: 922909-16-8
M. Wt: 324.8 g/mol
InChI Key: PVLBEAHKEDNCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at positions 2 and 4. The 2-chlorobenzyl group at position 2 introduces steric bulk and electron-withdrawing effects due to the chlorine atom, while the 2,4-dimethylphenyl group at position 6 contributes additional steric hindrance and lipophilicity. Pyridazinones are known for their pharmacological relevance, including antimicrobial, antifungal, and anti-inflammatory activities, though specific data for this compound remains underreported in the provided evidence.

Key Structural Features (derived from analogous compounds in evidence):

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 2.
  • Substituents:
    • 2-Chlorobenzyl Group: Enhances stability and modulates electronic properties via the chlorine atom .
    • 2,4-Dimethylphenyl Group: Increases lipophilicity and steric bulk compared to simpler aryl substituents (e.g., phenyl or chlorophenyl) .

Synthesis (inferred from similar methods): The compound can be synthesized via nucleophilic substitution of a halogenated pyridazinone precursor with 2-chlorobenzyl halide under basic conditions (e.g., K₂CO₃ in acetone) . Purification typically involves preparative TLC or recrystallization .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-7-8-16(14(2)11-13)18-9-10-19(23)22(21-18)12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBEAHKEDNCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 2,4-dimethylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridazinone core, followed by the addition of the respective benzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives vary significantly in biological and physicochemical properties based on substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2 / Position 6) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (If Reported) Source
2-(2-Chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one 2-chlorobenzyl / 2,4-dimethylphenyl N/A N/A Cl, CH₃ Not explicitly reported Target Compound
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) 2-methoxybenzyl / phenyl 92.4–94.0 70 OCH₃, Cl Antimicrobial (inferred from class)
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one (2) Phenyl / 4-methylphenyl 306 29.3 CH₃ Antifungal (implied by structural class)
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one (3a) Benzylidene / 4-chlorophenyl N/A N/A Cl, C=O Not reported
2-(4-Chlorobenzyl)-6-phenyl-5-piperidinylpyridazin-3(2H)-one 4-chlorobenzyl / phenyl + piperidinyl (C-5) N/A N/A Cl, N-piperidine Potential CNS activity

Key Observations:

Substituent Effects on Melting Point :

  • The 2,4-dimethylphenyl group in the target compound likely increases melting point compared to simpler phenyl derivatives (e.g., compound 3h: 92.4–94.0°C ), though steric hindrance may reduce crystallinity.
  • Compound 2, with a 4-methylphenyl group, exhibits an exceptionally high melting point (306°C), attributed to strong intermolecular interactions (e.g., π-π stacking) .

Electronic and Steric Modifications: Chlorine vs. Dimethylphenyl vs. Chlorophenyl: The 2,4-dimethylphenyl group increases lipophilicity compared to 4-chlorophenyl (logP ~2.5 vs. ~3.0 estimated), influencing membrane permeability .

Biological Activity Trends: Pyridazinones with halogenated aryl groups (e.g., 4-chlorophenyl in 3a ) often exhibit enhanced antimicrobial activity compared to non-halogenated analogs.

Synthetic Challenges: The 2,4-dimethylphenyl group in the target compound may complicate regioselective synthesis compared to monosubstituted analogs (e.g., 4-methylphenyl in ). Halogenated pyridazinones (e.g., 5-chloro-6-phenyl derivatives in ) require careful handling of reactive intermediates to avoid side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.